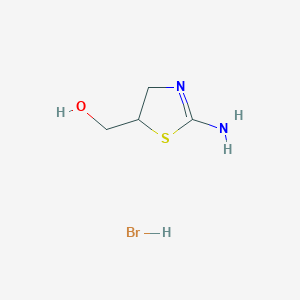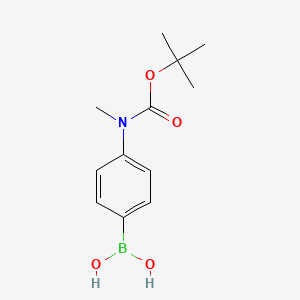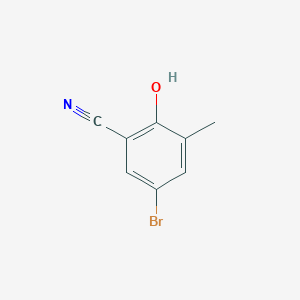
3-Piperidinyl(2-thienyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinyl(2-thienyl)methanone hydrochloride, also known as 3-PPMHCl, is an organic compound that is used in various scientific experiments and research studies. It is a white crystalline solid with a molecular weight of 259.76 g/mol and a melting point of approximately 170°C. 3-PPMHCl has a wide range of applications in the field of chemistry, including its use as a reagent in organic synthesis and as a catalyst in various reactions. Its unique structure also makes it a useful tool for studying the mechanism of action of various drugs and compounds.
Applications De Recherche Scientifique
Synthesis Techniques:
- A research study focused on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using Piperidine-4-carboxylic acid and ethyl carbonochloridate. The process involved amidation, Friedel-crafts acylation, and hydration, yielding an overall yield of 62.4%. The structures of the intermediates and the target compound were confirmed through 1H NMR (Zheng, 2010).
Structural Characterization:
- The crystal and molecular structure of a derivative, 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was studied, providing insights into the chemical behavior of related compounds (Eckhardt et al., 2020).
- The structure of the adduct comprising 0.75 4-hydroxypiperidin-1-yl or 0.25 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed. The study detailed the dihedral angles and the intermolecular hydrogen bonding patterns, contributing to the understanding of the molecular geometry of similar compounds (Revathi et al., 2015).
Potential Therapeutic Applications:
- A new series of multifunctional amides were synthesized and analyzed for their enzyme inhibitory potentials and cytotoxicity, with a focus on Alzheimer's disease treatment. The study provided insights into the enzyme inhibition activity, hemolytic activity, chemoinformatic properties, and docking simulation results, showcasing the compound's relevance in therapeutic applications (Hassan et al., 2018).
- The title compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized for its thermal, optical, etching, structural properties, and theoretical calculations. The study provided a comprehensive analysis of the compound's stability, molecular interactions, and electronic parameters, contributing to its potential use in various applications (Karthik et al., 2021).
Propriétés
IUPAC Name |
piperidin-3-yl(thiophen-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8;/h2,4,6,8,11H,1,3,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBRCSQKBOMGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CS2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl(2-thienyl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)





